4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide
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Overview
Description
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a phenylbutanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino derivative is coupled with a phenylbutanamide moiety under specific reaction conditions, such as controlled temperature and pH, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-methylbutanamide
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-ethylbutanamide
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-propylbutanamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-oxo-N-phenyl-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C17H18N4O2S/c22-15(18-13-7-3-1-4-8-13)11-12-16(23)20-21-17(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,20,23)(H2,19,21,24) |
InChI Key |
QBDZBORHHQOUNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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